N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide is a synthetic organic compound that features a unique structure combining an azepane ring, a chlorophenyl group, and a pentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the azepane derivative.
Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using amide bond formation techniques, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and its therapeutic potential.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It may be utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- N-(2-azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H29ClN2O |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide |
InChI |
InChI=1S/C19H29ClN2O/c1-2-3-12-19(23)21-15-18(16-10-6-7-11-17(16)20)22-13-8-4-5-9-14-22/h6-7,10-11,18H,2-5,8-9,12-15H2,1H3,(H,21,23) |
InChI Key |
BBOZOVPZWXTDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.